Home > Products > Screening Compounds P78427 > ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate
ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate - 6172-40-3

ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Catalog Number: EVT-5126638
CAS Number: 6172-40-3
Molecular Formula: C20H18BrN3O5
Molecular Weight: 460.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile (S-134) []

  • Compound Description: S-134 is a novel cyclin-dependent kinase 9 (CDK9) inhibitor. It exhibits nano-molar growth inhibitory potential in established human cell lines. S-134 primarily inhibits CDK9 at both the protein and cellular levels. Mechanistically, it causes wild-type p53 stabilization and cell cycle arrest at the G2/M transition. Furthermore, S-134 induces cancer cell death, as evidenced by Annexin-V/PI staining, caspase-3 assay, and PARP cleavage. The inhibitor also reduces the transcription and expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP. []
  • Relevance: Although structurally distinct from ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate, S-134 is included here due to the focus on identifying novel anti-cancer agents in one of the papers. [] This shared objective suggests a potential research interest in comparing and contrasting the activities of diverse chemical scaffolds, including those containing pyrrole rings like the target compound.

2. 2-Methoxy-5-(3,4,5-trimethoxyphenethyl)phenyl 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate-N-oxide (ZJU-6) []

  • Compound Description: ZJU-6 is a semi-synthetic derivative of the natural medicinal compound Erianin. It was designed to possess anti-oxidant properties and enhanced anti-angiogenic activity compared to Erianin. Studies revealed that while ZJU-6 exhibited reduced cellular growth inhibition and Bcl-2 transcription compared to Erianin, it displayed enhanced suppression of tubulin polymerization and anti-angiogenic properties. []
  • Relevance: ZJU-6 shares the core structure of a pyrrole ring with ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. [] The variations in substituents and modifications on the pyrrole ring in ZJU-6 highlight the structural diversity that can be explored within this chemical class to fine-tune biological activities.

3. 4-(8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (BI 2536) []

  • Compound Description: BI 2536 is a potent and selective inhibitor of Polo-like kinase 1 (Plk1). It is considered a promising experimental candidate for cancer treatment. The racemic form of BI 2536 has been synthesized through various routes, serving as a lead compound for discovering novel Plk1 inhibitors. []
  • Relevance: Similar to S-134, the inclusion of BI 2536 is based on the shared context of anti-cancer drug discovery with ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. [] Investigating the structure-activity relationships of different Plk1 inhibitors, including those with a pyrrole moiety, could provide valuable insights for developing more effective anticancer therapies.

4. Ethyl 3-Benzoyl-4-hydroxy-1-o-hydroxyphenyl-5-oxo-2,3-dihydro-1H-pyrrolo-2-spiro-3′-(5-methyl-2-oxo-2,3-dihydro-1H-pyrrolo-4- []

  • Compound Description: This compound is a complex spiro heterocyclic structure containing two pyrrole rings. It was synthesized as part of a study focusing on the reactivity of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with acyclic β-enaminoesters. [] The specific biological activities of this compound are not discussed in the provided abstract.
  • Relevance: The presence of two pyrrole rings in its structure directly relates this compound to ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. [] This example highlights how pyrrole moieties can be incorporated into more complex structures, potentially leading to diverse biological properties.

5. Spiro[pyrano[2,3-c]-pyrazole-4,3′-pyrrole] derivatives [, , ]

  • Compound Description: These compounds represent a class of spiro heterocyclic molecules featuring a pyrrole ring fused with a pyrano[2,3-c]pyrazole system. They were synthesized via a three-component spiro heterocyclization reaction involving 1H-pyrrole-2,3-diones, malononitrile, and pyrazolones. [, , ] The biological activity of these specific derivatives is not elaborated on in the provided information.
  • Relevance: Despite the additional fused ring systems, the presence of a pyrrole ring directly links these derivatives to ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. [, , ] This structural similarity highlights the versatility of pyrrole as a building block in synthesizing diverse spiro heterocyclic scaffolds.

Properties

CAS Number

6172-40-3

Product Name

ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

IUPAC Name

ethyl 3-bromo-2-methyl-4-(3-nitroanilino)-5-oxo-1-phenylpyrrole-2-carboxylate

Molecular Formula

C20H18BrN3O5

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C20H18BrN3O5/c1-3-29-19(26)20(2)17(21)16(18(25)23(20)14-9-5-4-6-10-14)22-13-8-7-11-15(12-13)24(27)28/h4-12,22H,3H2,1-2H3

InChI Key

GKDOCIPXCWMFGN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(=C(C(=O)N1C2=CC=CC=C2)NC3=CC(=CC=C3)[N+](=O)[O-])Br)C

Canonical SMILES

CCOC(=O)C1(C(=C(C(=O)N1C2=CC=CC=C2)NC3=CC(=CC=C3)[N+](=O)[O-])Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.